molecular formula C11H14Cl2N2O B2569595 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide CAS No. 1353952-55-2

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide

Cat. No.: B2569595
CAS No.: 1353952-55-2
M. Wt: 261.15
InChI Key: FCVPRBXUMHGHSQ-UHFFFAOYSA-N
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Description

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including agriculture, medicine, and industrial chemistry. It is characterized by the presence of a chlorinated pyridine ring and an isopropylacetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide typically involves the reaction of 6-chloropyridine-3-methanol with isopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Chlorination of 6-chloropyridine-3-methanol using thionyl chloride to form 6-chloropyridine-3-methyl chloride.

    Step 2: Reaction of 6-chloropyridine-3-methyl chloride with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide has several scientific research applications:

    Agriculture: It is used as a precursor for the synthesis of insecticides and herbicides, contributing to pest control and crop protection.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects, leading to overstimulation and eventual paralysis of the pests. This selective binding to insect nAChRs makes it an effective and relatively safe insecticide.

Comparison with Similar Compounds

Similar Compounds

    Flupyrimin: Another nicotinic insecticide with similar biological properties but different structural features.

    Imidacloprid: A widely used neonicotinoid insecticide with a similar mode of action but different chemical structure.

    Thiamethoxam: Another neonicotinoid insecticide with a similar mechanism of action but different molecular structure.

Uniqueness

2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-isopropylacetamide is unique due to its specific structural features, which contribute to its distinct chemical properties and biological activities

Properties

IUPAC Name

2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-8(2)15(11(16)5-12)7-9-3-4-10(13)14-6-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVPRBXUMHGHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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